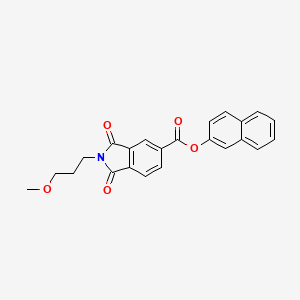

2-naphthyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthyl-based compounds often involves catalytic processes and enantioselective methodologies. For example, Chelucci et al. (1999) discuss the synthesis and resolution of isoquinoline derivatives involving naphthyl groups, highlighting the use of palladium-catalyzed reactions for enantioselective allylic substitution, achieving enantioselectivity up to 68% (Chelucci et al., 1999). Similar synthetic routes or modifications thereof could potentially be applied to the target compound.

Molecular Structure Analysis

The molecular structure of naphthyl derivatives is characterized by the presence of naphthalene, a polycyclic aromatic hydrocarbon, which significantly influences the molecule's reactivity and interaction. Studies like that of Sato et al. (2015), who developed the 2-Naphthylmethoxymethyl (NAPOM) protecting group, emphasize the role of naphthyl groups in protecting hydroxy and mercapto groups under mild conditions, demonstrating the steric and electronic effects of naphthyl units on molecular behavior (Sato et al., 2015).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution and chemiluminescent reactions. Matsumoto et al. (1997) described the synthesis and chemiluminescence of dioxetanes with naphthyl groups, demonstrating the chemical reactivity and potential application of naphthyl derivatives in developing chemiluminescent substrates (Matsumoto et al., 1997).

Physical Properties Analysis

The physical properties of naphthyl derivatives, such as melting points, solubility, and crystallinity, are influenced by the compound's molecular structure. For instance, Papageorgiou et al. (2014) compared the thermal behavior of polyesters derived from naphthalate to those from other aromatic polyesters, indicating how the naphthyl group affects material properties like crystallization kinetics and thermal stability (Papageorgiou et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are critical for understanding how naphthyl derivatives behave under various conditions. Research on protecting groups, such as that by Sato et al. (2015), provides insights into the selective introduction and removal of protective groups in the presence of naphthyl units, underscoring the compound's versatility in synthetic chemistry (Sato et al., 2015).

Applications De Recherche Scientifique

Asymmetric Catalysis

The compound has been explored in the context of asymmetric catalysis. For instance, ligands related to the naphthyl structure have been utilized in enantioselective palladium-catalyzed allylic substitutions, achieving enantioselectivity up to 68%. This demonstrates the potential of naphthyl-based compounds in asymmetric catalysis, offering a pathway to enantiomerically pure products in synthetic chemistry (Chelucci et al., 1999).

Chemiluminescence

Research has also been conducted on the chemiluminescent properties of naphthyl derivatives. Specifically, 3,3-diisopropyl-4-methoxy-4-(2-naphthyl)dioxetanes were synthesized and their F−-induced chemiluminescences examined, revealing that certain isomeric naphthyldioxetanes exhibit intense flash light chemiluminescence. This suggests potential applications in analytical chemistry and bioassays where chemiluminescence can be a valuable tool for sensitive detection methods (Matsumoto et al., 1997).

Electrochemical Applications

The electrooxidation of compounds related to 2-naphthyl structures has been studied for the formation of conductive polymer films. For example, the electrooxidation of 5-amino 1-naphthol in various media leads to polymeric films with well-defined redox systems, indicating potential applications in electrochemical devices and sensors. These films exhibit conductivity and reversible electrochemical properties, highlighting the utility of naphthyl derivatives in developing new materials for electronic and sensing applications (Pham et al., 1994).

Liquid Crystals and Chromatography

Naphthyl derivatives have also found application in the synthesis of liquid crystals, which were used as stationary phases in gas-liquid chromatography. These materials exhibit long liquid crystalline "nematic" ranges and have been effective in the separation of complex mixtures, including positional isomers of benzene derivatives. This illustrates the role of naphthyl-based compounds in improving chromatographic techniques and materials science (Naikwadi et al., 1980).

Propriétés

IUPAC Name |

naphthalen-2-yl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-12-4-11-24-21(25)19-10-8-17(14-20(19)22(24)26)23(27)29-18-9-7-15-5-2-3-6-16(15)13-18/h2-3,5-10,13-14H,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPDWGNFOOMXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphthalen-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)

![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)

![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)

![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)

![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)

![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)